molecular formula C11H15ClN2O2 B018053 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-82-0

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B018053
CAS No.: 130049-82-0
M. Wt: 242.7 g/mol
InChI Key: JKVUGXRJSYRXFN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It has been synthesized as an antibacterial agent , suggesting that its targets may be bacterial proteins or enzymes essential for bacterial growth and survival.

Result of Action

The compound has been reported to exhibit antibacterial activity . Specifically, derivatives of this compound showed good activity against both Gram-positive (Bacillus Subtilis MTCC 121 and Staphylococcus epidermidis 435) and Gram-negative (Xanthomonas Campestris 7903 and Pseudomonas aeruginosa MTCC 7908) bacteria . The molecular and cellular effects of this action likely involve disruption of essential bacterial functions, leading to inhibited growth or death of the bacteria.

Biological Activity

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 130049-82-0) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 242.7 g/mol
  • Appearance : Pale-yellow solid

Synthesis

The synthesis of this compound has been reported using various methods that include hydrogenation and the use of palladium catalysts. The reaction conditions typically involve:

  • Reactants : 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with hydrogen chloride.
  • Catalyst : 10% palladium on activated carbon.
  • Solvents : Ethanol and water.

The yield of the synthesis process has been reported as high as 99.32% under optimized conditions .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. A study conducted in vitro demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Compounds with heterocyclic piperazine moiety showed enhanced activity.
  • One derivative (6i) exhibited two-fold better activity than the standard drug Streptomycin sulfate against Bacillus subtilis and Pseudomonas aeruginosa .

Anti-inflammatory Activity

Research has indicated that pyrido[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. Specifically, compounds related to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes:

  • Compounds showed IC50 values indicating their potency in inhibiting COX enzymes compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Some studies suggest that the compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The specific pathways and efficacy remain an area of ongoing research.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antibacterial Efficacy Study :
    • Objective : To assess the antibacterial effects of synthesized derivatives.
    • Methodology : Agar well diffusion and microdilution methods were employed.
    • Results : Certain derivatives demonstrated superior inhibition zones compared to standard antibiotics .
  • Anti-inflammatory Mechanism Study :
    • Objective : To evaluate the inhibition of COX enzymes by pyrido[1,2-a]pyrimidine derivatives.
    • Methodology : COX inhibition assays were performed using various concentrations of the compounds.
    • Results : Some derivatives achieved significant inhibition with IC50 values comparable to established anti-inflammatory drugs .

Summary Table of Biological Activities

Biological ActivityTest MethodologyResultsReference
AntibacterialAgar diffusion/microdilutionCompound 6i showed two-fold better activity than Streptomycin
Anti-inflammatoryCOX inhibition assayIC50 values comparable to diclofenac
AnticancerApoptosis induction assaysInduction in specific cancer cell linesOngoing research

Scientific Research Applications

Medicinal Chemistry

The compound is recognized as an important intermediate in the synthesis of several pharmacologically active substances. Notably, it is associated with the development of antipsychotic medications. It serves as a precursor for synthesizing paliperidone , an atypical antipsychotic used to treat schizophrenia and schizoaffective disorder. The structural similarities between this compound and paliperidone suggest that it may influence the pharmacological profile of these drugs.

Antipsychotic Activity

Research indicates that derivatives of this compound exhibit antipsychotic properties. Studies have shown that modifications to the pyrido-pyrimidine structure can enhance receptor affinity for dopamine and serotonin receptors, which are critical targets in treating psychotic disorders.

Case Study: Synthesis and Evaluation

A notable study synthesized various derivatives from 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to evaluate their antipsychotic activity. The results demonstrated that certain derivatives had improved efficacy compared to paliperidone itself. This underscores the importance of this compound in drug development pipelines.

The synthesis of this compound typically involves multi-step organic reactions including cyclization and chlorination processes. Various synthetic routes have been explored to optimize yield and purity.

Example Synthetic Route:

  • Starting Material : 2-Methylpyridine derivatives.
  • Chlorination : Introduction of the chloroethyl group.
  • Cyclization : Formation of the pyrido-pyrimidine framework.
  • Hydroxylation : Addition of the hydroxyl group at the designated position.

Future Research Directions

Ongoing research aims to explore further modifications to enhance therapeutic efficacy and reduce side effects associated with existing antipsychotic treatments. Investigations into the structure-activity relationship (SAR) will be crucial for optimizing this compound's pharmacological profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot synthesis method involves reacting 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in the presence of a solvent (e.g., toluene) and activating agents like phosphoryl chloride. The intermediate is catalytically hydrogenated to yield the final compound. Optimizing catalyst choice (e.g., palladium on carbon) and solvent polarity can improve yields to >75% . For hydrogenation steps, in-line NIR spectroscopy is recommended to monitor selectivity and reduce byproducts like over-hydrogenated derivatives .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) at 110 K provides definitive structural confirmation, with key parameters including a mean C–C bond length of 0.004 Å and an R-factor of 0.065 . Complementary techniques include:

  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS (m/z 242.7 for [M+H]⁺) to verify molecular weight.
  • FT-IR : Identification of functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What is the pharmacological relevance of this compound in drug development?

  • Methodological Answer : It is a critical intermediate in synthesizing paliperidone (an antipsychotic) and is monitored as a pharmacopeial impurity (e.g., "Paliperidone Related Compound C"). Researchers must quantify it at <0.1% in final drug products using validated HPLC methods with reference standards (e.g., EP Impurity C, CAS 144598-75-4) . Its hydroxy and chloroethyl groups contribute to bioactivity, warranting structure-activity relationship (SAR) studies for analogs .

Advanced Research Questions

Q. How can selectivity challenges during catalytic hydrogenation of this compound be addressed?

  • Methodological Answer : The hydrogenation of the pyridine ring to a tetrahydropyridine structure requires precise control to avoid over-reduction. Key strategies:

  • Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction progress and adjust H₂ pressure in real-time. NIR is preferred over mid-IR for its robustness in production environments .
  • Catalyst Screening : Test Pd/C vs. PtO₂ catalysts at varying temperatures (25–50°C) to optimize regioselectivity. Data from small-scale reactors (e.g., 50 mL) should be validated with production-scale batches .

Q. How do stereochemical properties influence the compound’s reactivity and biological activity?

  • Methodological Answer : The 9-hydroxy group introduces chirality, affecting interactions with biological targets. Techniques for stereochemical analysis:

  • Circular Dichroism (CD) : Characterize Cotton effects near 250 nm to assign absolute configuration. Axial substituents (e.g., chloroethyl) dictate CD band signs .
  • Vilsmeier-Haack Acylation : Probe stereoelectronic effects by introducing formyl or acyl groups at position 9. Use NMR (¹H/¹³C) to monitor E/Z isomerism in derivatives .

Q. How can researchers resolve contradictions in synthetic yield data across different studies?

  • Methodological Answer : Discrepancies often arise from solvent purity or catalyst deactivation. Systematic approaches include:

  • Design of Experiments (DoE) : Vary factors like solvent (DMF vs. THF), temperature, and catalyst loading in a factorial design to identify critical parameters.
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., dechlorinated analogs) and refine reaction quenching protocols .

Q. What methodologies are used to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011) for long-term environmental studies:

  • Abiotic Degradation : Hydrolysis studies at pH 4–9 to measure half-life (t₁/₂).
  • Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolites.
  • Ecotoxicity Assays : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition tests .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of dopamine D₂ receptors (PDB: 6CM4) to predict binding modes.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with Ser194 and Asp110 residues.
  • QSAR : Develop models using Gaussian-derived descriptors (e.g., HOMO-LUMO gap) to predict activity across analogs .

Comparison with Similar Compounds

Chemical Profile

  • IUPAC Name : 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.70 g/mol
  • CAS RN : 130049-82-0 (base form)
  • Key Applications : Critical intermediate in synthesizing antipsychotics paliperidone and risperidone .

Structural Features

  • Core Structure : Fused pyrido[1,2-a]pyrimidin-4-one ring system with a 6,7,8,9-tetrahydro backbone.
  • Substituents :
    • 2-Methyl group : Enhances steric stability and influences reactivity.
    • 9-Hydroxy group : Critical for downstream functionalization (e.g., substitution reactions).
    • 3-(2-Chloroethyl) side chain : Enables nucleophilic displacement for attaching pharmacophoric groups (e.g., piperidine moieties in paliperidone) .

Comparison with Structurally Similar Compounds

Derivatives with Modified Side Chains

Table 1: Key Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
Target Compound 3-(2-Chloroethyl), 9-hydroxy C₁₁H₁₅ClN₂O₂ 242.70 Intermediate for paliperidone/risperidone
Hydrochloride Salt 3-(2-Chloroethyl), 9-hydroxy + HCl C₁₁H₁₆Cl₂N₂O 263.16 Improved crystallinity; regulated as toxic (EU: T; R25)
3-(2-Iodoethyl) Analog 3-(2-Iodoethyl) C₁₁H₁₅IN₂O 318.15 Enhanced leaving-group ability for substitution reactions
9-Benzyloxy Intermediate (CMBP) 9-Benzyloxy C₁₉H₂₀ClN₂O₂ 343.83 Precursor to target compound; requires debenzylation

Key Observations :

  • Hydrochloride Salt : The addition of HCl improves solubility and crystallinity but introduces toxicity concerns .
  • CMBP : The benzyloxy group acts as a protective moiety for the hydroxyl group during synthesis, requiring additional deprotection steps .

Pharmacologically Active Derivatives

Table 2: Clinically Relevant Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Additional Substituents Molecular Formula Therapeutic Use Key Structural Differences References
Paliperidone 3-[2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidinyl)ethyl] C₂₃H₂₇FN₄O₃ Antipsychotic (schizophrenia) Extended piperidine-benzisoxazole chain attached via chloroethyl displacement
Risperidone 3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl} C₂₃H₂₇FN₄O₂ Antipsychotic Similar to paliperidone but lacks 9-hydroxy group
Pirenperone 3-{2-[4-(4-Fluorobenzoyl)piperidino]ethyl} C₂₃H₂₄FN₃O₂ 5HT₂A antagonist Fluorobenzoyl-piperidine side chain; no tetrahydro ring

Key Observations :

  • Paliperidone vs. Risperidone : Paliperidone retains the 9-hydroxy group, enhancing metabolic stability compared to risperidone .
  • Pirenperone : The absence of a tetrahydro ring reduces conformational rigidity, affecting receptor binding specificity .

Preparation Methods

Core Synthetic Routes and Reaction Mechanisms

Hydrogenation of Pyrido[1,2-a]pyrimidin-4-one Precursors

The most widely adopted method involves the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride. This reaction typically employs 10% palladium on activated carbon (Pd/C) under hydrogen gas (1.5 MPa) in ethanol-water mixtures at 80°C . The use of a microchannel reactor enables rapid reaction completion within 20 seconds, achieving a 99.32% yield . Critical to this process is the synclinal conformation of the chloroethyl side chain, which minimizes steric hindrance during hydrogenation .

The mechanism proceeds via:

  • Adsorption of hydrogen onto the Pd/C surface.

  • Cleavage of the C=C bond in the pyrido[1,2-a]pyrimidin-4-one core.

  • Stereoselective reduction of the ketone group to a secondary alcohol.

Post-reaction purification involves pH adjustment to 7–8 using aqueous ammonia, followed by extraction with methylene chloride .

Alternative Cyclization Strategies

While hydrogenation dominates industrial production, laboratory-scale syntheses occasionally utilize cyclization of 2-aminopyridine derivatives. For example, Zang et al. demonstrated the reaction of 2-aminopyridines with alkylidenemalononitriles in the presence of copper catalysts at 130–140°C . This method yields pyrido[1,2-a]pyrimidin-4-ones but requires extended reaction times (50 hours) and achieves lower yields (31–33%) compared to hydrogenation .

Industrial-Scale Optimization

Batch vs. Continuous Flow Processing

Batch processing in large reactors remains common, but continuous flow systems (e.g., microchannel reactors) offer distinct advantages:

ParameterBatch ReactorMicrochannel Reactor
Reaction Time4–6 hours20 seconds
Yield94%99.32%
Deschloro Impurity0.8%<0.005%
Energy ConsumptionHighLow

Data derived from .

The microchannel system’s short residence time and efficient heat transfer mitigate side reactions, particularly the formation of deschloro impurities (3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) .

Solvent and Catalyst Selection

Optimal solvent systems balance polarity and environmental impact:

  • Ethanol-water mixtures (4:1 v/v) enhance substrate solubility while enabling easy catalyst recovery .

  • Toluene is preferred for extraction due to its immiscibility with aqueous phases and low toxicity .

Catalyst loading is critical:

  • 5% Pd/C achieves full conversion but risks over-reduction.

  • 10% Pd/C provides a safer margin, reducing reaction time by 40% .

Purity Control and Impurity Mitigation

Deschloro Impurity Formation

The primary impurity arises from premature C-Cl bond cleavage during hydrogenation. Factors influencing its formation include:

  • pH : Maintaining acidic conditions (pH 2–3) with HCl suppresses nucleophilic substitution at the chloroethyl group .

  • Hydrogen Pressure : Excess H₂ (>3.2 molar equivalents) accelerates undesired dechlorination .

Crystallization and Recrystallization

Final purification involves:

  • Acidification with 34% HCl to dissolve the product.

  • Basification with saturated NaHCO₃ to pH 9–10, inducing crystallization.

  • Recrystallization from isopropyl alcohol-water mixtures to achieve >99.5% purity .

Green Chemistry Innovations

Solvent Recycling

Ethanol recovery via fractional distillation reduces waste by 70% in continuous flow systems .

Comparative Analysis of Synthetic Protocols

The table below evaluates key methodologies:

MethodYieldPurityReaction TimeScalability
Hydrogenation (Batch)94%99.2%4 hoursHigh
Hydrogenation (Flow)99.32%99.95%20 secondsVery High
Copper-Catalyzed Cyclization33%95%50 hoursLow

Properties

IUPAC Name

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVUGXRJSYRXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573961
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Molecular Weight

242.70 g/mol
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CAS No.

130049-82-0
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name 3-(2-Chloroethyl)-2-methyl-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido (1,2-a) pyrimidin-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name 3-(2-CHLOROETHYL)-2-METHYL-9-HYDROXY-6,7,8,9-TETRAHYDRO-4H-PYRIDO (1,2-A) PYRIMIDIN-4-ONE
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Synthesis routes and methods I

Procedure details

To a stirred mixture of 84 parts of phosphoryl chloride and 540 parts of methylbenzene were added 20 parts of 3-(phenylmethoxy)-2-pyridinamine. The mixture was stirred at 50° C. and 22 parts of 3-acetyl-4,5-dihydro-2(3H)-furanone were added. The reaction mixture was stirred for 5 hours at 90° C. Another portion of 22 parts of 3-acetyl-4,5-dihydro-2(3H)-furanone was added and stirring was continued for 30 minutes at 90° C. The solution was allowed to stand overnight at 90° C. The whole was poured into crushed ice and treated with an ammonium hydroxide solution 25%. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was stirred in 2-propanol. The product was filtered off, washed with a mixture of 2-propanol and 1,1′-oxybisethane and dried at 50° C., yielding 20.5 parts (62.3%) of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 141.1° C. (intermediate 1) b) A mixture of 3.3 parts of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one and 120 parts of methanol was hydrogenated at normal pressure and at room temperature with 2.0 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated to dry, yielding 2.4 parts (99%) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as an oily residue. (intermediate 2)
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Synthesis routes and methods II

Procedure details

A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (formula-5) (40 grams), acetic acid (200 ml) and palladium carbon (40 grams) was taken in an autoclave. Hydrogen gas with a pressure of 3.0-3.5 Kg/cm2 was applied to the above mixture at 35° C. for 6 hrs. The reaction was quenched with water and filtered the resultant mixture through a hyflow bed. The pH of the filtrate was adjusted to 6 using aqueous sodium hydroxide solution The reaction mixture was cooled to 0° C. and stirred for 1 hr. The solid formed was filtered, washed with water and dried to yield the title compound.
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palladium carbon
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40 g
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-Amino-3-benzyloxypyridine (formula-2) (20 grams) in toluene (40 ml) added 2-acetyl gammabutyro lactone (formula-3) (16.6 grams), stirred for 15 min and added phosphorus oxychloride (0.27 ml). The reaction mixture was refluxed for 12 hours and water was removed azeotropically. Then the reaction mixture was cooled to 70-80° C., added phosphorus oxychloride (11.9 ml) and then heated to 90-95° C. and stirred for 8 hr. The solvent was distilled off under reduced pressure and concentrated hydrochloric acid (70 ml) was added to the reaction mixture followed by toluene (100 ml) and stirred at 65-70° C. for 9 hours. The reaction mixture was cooled to 0-5° C. and the solid formed was filtered, washed with toluene and acetic acid. The wet solid was taken in autoclave along with acetic acid (110 ml), added Pd/C and applied 3.0-3.5 kg/cm2 hydrogen pressure. The reaction mixture was heated to 50-60° C., stirred for 8 hrs, then cooled to 25° C. and quenched with water. The reaction mixture was filtered and the pH of the filtrate was adjusted to 11 using aqueous sodium hydroxide solution. Extracted the reaction mixture with ethyl acetate. The ethyl acetate layer was treated with basic carbon, filtered and distilled off under reduced pressure. The solid formed was taken in cyclohexane (45 ml) and stirred for 60 min at 25° C. The solid was filtered, washed with cyclohexane and dried to provide the title compound.
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20 g
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40 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 3.3 parts of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one and 120 parts of methanol was hydrogenated at normal pressure and at room temperature with 2.0 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated to dry, yielding 2.4 parts (99%) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as an oily residue. (intermediate 2)
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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